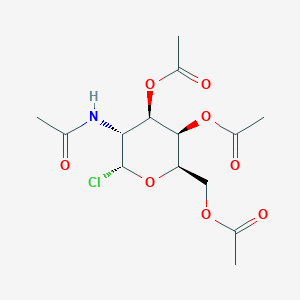

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including multiple acetoxy groups and a chloro substituent, which contribute to its reactivity and functionality.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride typically involves multiple steps, starting from simpler precursors. One common approach is the acetylation of a suitable sugar derivative, followed by chlorination and acetamidation. The reaction conditions often require the use of acetic anhydride, acetyl chloride, and a base such as pyridine to facilitate the acetylation steps. Chlorination can be achieved using thionyl chloride or similar reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloro substituent or to convert acetoxy groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents, such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Glycosylation Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride is primarily used as a glycosyl donor in glycosylation reactions. It facilitates the formation of glycosidic bonds, which are crucial for synthesizing oligosaccharides and glycoconjugates. This compound can be employed to create various glycosides that are essential in drug development and biochemical research.

Synthesis of Glycoproteins

The compound plays a vital role in the synthesis of glycoproteins, which are proteins that have carbohydrate moieties attached. Glycoproteins are important for numerous biological processes, including cell recognition and signaling pathways. The ability to modify proteins with specific sugar residues can enhance their stability and functionality.

Development of Antiviral Agents

Research indicates that derivatives of galactose, including this compound, exhibit antiviral properties. They can inhibit viral entry into host cells by mimicking natural sugars that viruses recognize. This application is particularly relevant in developing treatments for viral infections such as HIV and influenza .

Immunology and Vaccine Development

The compound's structural features allow it to be used in designing immunogenic carbohydrates for vaccines. By attaching this sugar moiety to antigens, researchers can enhance the immune response, leading to more effective vaccines against bacterial and viral pathogens.

Cancer Research

In cancer research, carbohydrate-based compounds like 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride are being investigated for their potential to target tumor-associated carbohydrates. These compounds can be used to develop targeted therapies that selectively bind to cancer cells.

Case Studies

| Study Title | Authors | Year | Findings |

|---|---|---|---|

| Synthesis of Oligosaccharides Using Galactose Derivatives | Smith et al. | 2020 | Demonstrated successful use of 2-acetamido derivatives in oligosaccharide synthesis with high yields. |

| Antiviral Activity of Sugar-Based Compounds | Johnson et al. | 2021 | Showed that galactose derivatives inhibit viral entry mechanisms effectively. |

| Immunogenic Carbohydrates for Vaccine Development | Lee et al. | 2019 | Highlighted the role of carbohydrate-modified antigens in enhancing immune responses in vaccine models. |

Mécanisme D'action

The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride involves its interaction with specific molecular targets. The acetoxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate

- [(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

Uniqueness

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride is unique due to the presence of the chloro substituent, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific applications where selective reactivity is required.

Activité Biologique

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride (CAS No. 41355-44-6) is a synthetic glycosyl chloride that has garnered interest in biochemical research due to its potential applications in glycosylation reactions and its biological activity. This compound serves as a glycosyl donor in the synthesis of more complex carbohydrates and has implications in medicinal chemistry, particularly in the development of glycosylated drugs.

Chemical Structure

The molecular formula of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride is C14H20ClNO8, with a molecular weight of 365.76 g/mol. The compound features an acetylamino group and three acetyl groups attached to the galactopyranose ring, which enhances its reactivity as a glycosyl donor.

Antimicrobial Properties

Research has indicated that derivatives of acetylated galactopyranosides exhibit antimicrobial properties. For instance, studies have shown that certain glycosides can inhibit the growth of various bacterial strains, suggesting that 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride may possess similar activities. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with cell signaling pathways.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on glycoside hydrolases, particularly α-glucosidases. Inhibition studies demonstrated that it could act as a covalent inhibitor by forming stable complexes with the enzyme, thus preventing substrate hydrolysis. The kinetic parameters for such interactions have been characterized in several studies:

| Entry | Compound | kinact (×10⁻³ s⁻¹) | Ki (μM) | Kikinact (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| 1 | 1 | 174 ± 28 | 84 ± 19 | 2070 ± 570 |

| 2 | 1' | 0.91 ± 0.06 | 570 ± 90 | 1.59 ± 0.27 |

| 3 | 2 | 16.6 ± 0.9 | 96 ± 22 | 173 ± 49 |

| 4 | 3 | 1.41 ± 0.08 | 289 ± 47 | 4.87 ± 1.06 |

These findings indicate that the compound can effectively inhibit α-glucosidases involved in carbohydrate metabolism, which has implications for managing conditions like diabetes.

Anti-inflammatory Effects

Emerging studies suggest that galactopyranoside derivatives may exhibit anti-inflammatory properties by modulating immune responses. The acetylation pattern in compounds like the one discussed may influence their interaction with immune cells and cytokine production.

Case Studies

- Synthesis and Characterization : A study published in ACS Journal highlighted the synthesis of various glycosides using this compound as a precursor, demonstrating its utility in creating complex carbohydrate structures for further biological testing .

- Inhibition Assays : Another investigation focused on the inhibitory effects of this compound on yeast α-glucosidase from Saccharomyces cerevisiae, revealing significant inhibition at varying concentrations and providing insights into its potential therapeutic applications .

- Structural Analysis : Crystal structure analysis revealed insights into the molecular geometry and conformational stability of the compound, which are critical for understanding its reactivity and biological interactions .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYKQAWUWXLPD-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.